For research purposes, understanding the experimental evidence is crucial.
1. Key Experimental Findings on Mechanism A primary site of action is believed to be the plasma membrane, where ilmofosine accumulates and perturbs the function of various membrane-associated enzymes [1]. Critical experimental findings include:
2. Protocols for Investigating Resistance The following methodology was used to establish that resistance to this compound is linked to the MDR1 phenotype but is not a substrate for P-glycoprotein [2]:
This compound is part of a broader class of synthetic Antitumor Ether Lipids. The table below compares it with other well-known AELs.
| Compound | Chemical Structure | Key Characteristics |
|---|---|---|
| This compound (BM 41.440) | Thioether phospholipid analog of PAF; contains a stable thio-ether bond at the sn-1 position [1]. | Studied in clinical trials for cancer; demonstrates in vitro and in vivo antitumor activity [3] [2]. |
| Edelfosine (ET-18-OCH3) | Ether-linked glycerophospholipid analog of PAF; has a methoxy group at the sn-2 position [1]. | One of the most extensively studied AELs; known to induce apoptosis and affect multiple signaling pathways [1]. |
| Miltefosine (Hexadecylphosphocholine) | Single alkyl chain with a phosphocholine head group; lacks a glycerol backbone [1]. | Originally developed as an anticancer agent; now repurposed as the first oral drug for leishmaniasis [4] [5] [6]. |
The following diagram illustrates the complex signaling pathways that this compound and other AELs are known to perturb, integrating the multiple targets discussed in the research.
AELs like this compound disrupt multiple nodes in key proliferative signaling pathways.
The multi-target nature of this compound presents both a challenge and an opportunity.
For researchers, the quantitative data and specific experimental observations are critical. The table below consolidates key findings from preclinical and clinical studies.
| Study Aspect | Experimental Model/Setting | Key Findings & Quantitative Data |
|---|---|---|
| In Vitro/Vivo Antitumour Activity | Preclinical models [1] | Demonstrated antitumour activity in various in vitro and in vivo systems. |
| Clinical Tolerability & Toxicity | Phase I trial (24-hour weekly infusion) [2] | MTD: 800 mg/m². DLT: Severe abdominal pain. Other Toxicities: Nausea, anorexia, fatigue, minor elevations in liver function tests. No significant neutropenia or thrombocytopenia. | | Cross-Resistance Profile | Multidrug-resistant (MDR) cancer cell lines (e.g., MCF7/ADR, CCRF/VCR1000) [3] | MDR cell lines were cross-resistant to ilmofosine. Resistance was not reversed by MDR modifier dexniguldipine-HCl. This compound is not a P-glycoprotein (P-gp) substrate; resistance is linked to MDR1-associated membrane lipid alterations. | | Cellular Mechanism | Human tumour-cell lines [4] | Alters intracellular cholesterol traffic, causes cholesterol accumulation, changes free-cholesterol:phosphatidylcholine ratio, and modulates Akt phosphorylation. |
The following methodologies are foundational to the key findings cited above.
In Vitro Cytotoxicity Assay (from general ALP research) [4]: The antiproliferative effects of alkylphospholipids (APLs) like this compound are typically determined using assays such as the MTT or XTT assay. Cells are seeded in multi-well plates and allowed to adhere. The compound is then added in a range of concentrations. After a defined incubation period (e.g., 72 hours), a tetrazolium salt solution is added. Viable cells with active metabolism convert the salt into a formazan dye, which is quantified spectrophotometrically. The IC₅₀ value (concentration that inhibits cell proliferation by 50%) is calculated from the dose-response curve.
Analysis of Cholesterol Metabolism (from general ALP research) [4]: To study the impact on cholesterol, cells are treated with the compound for a set time. Lipids are then extracted using organic solvents like chloroform/methanol. Cholesterol content can be quantified using enzymatic assays (e.g., cholesterol oxidase method) or via high-performance liquid chromatography (HPLC). Intracellular cholesterol trafficking can be visualized using fluorescent dyes like filipin, which binds to free cholesterol, and analyzed by fluorescence microscopy.
Mechanism of Cross-Resistance Study [3]: This protocol involves using paired cell lines: drug-sensitive parental lines and their multidrug-resistant (MDR) counterparts (e.g., MCF-7 vs. MCF7/ADR). The cytotoxicity of this compound is tested in both lines to establish cross-resistance. To determine if this compound is a P-gp substrate, its effect on the binding of a known P-gp ligand like [³H]-azidopine can be measured, with or without this compound pre-incubation. Furthermore, the ability of a potent MDR modulator (e.g., dexniguldipine-HCl) to reverse resistance to this compound can be tested in a cytotoxicity assay.
The diagram below illustrates the key molecular mechanisms of alkylphospholipids like this compound and the established pathway for resistance, based on the cited research.
Figure 1: Proposed mechanism of action of alkylphospholipids (APLs) like this compound and the pathway for multidrug resistance. APLs integrate into the membrane, disrupting key metabolic and signaling processes to induce cell death. In MDR cells, resistance arises from broader membrane lipid alterations, not P-gp efflux. [4] [3]
PKC enzymes are phospholipid-dependent serine/threonine kinases categorized into three subfamilies based on their structural and activation requirements [1] [2]:
| PKC Subfamily | Isoforms | Key Regulatory Domains & Activation Requirements |
|---|---|---|
| Conventional (cPKC) | PKCα, PKCβI, PKCβII, PKCγ | C1 domain (binds DAG), C2 domain (binds Ca²⁺); Require DAG, phospholipids, and Ca²⁺ for activation. |
| Novel (nPKC) | PKCδ, PKCε, PKCη, PKCθ | C1 domain (binds DAG), C2-like domain (no Ca²⁺ binding); Require DAG but are Ca²⁺-independent. |
| Atypical (aPKC) | PKCζ, PKCι/λ | Atypical C1 domain (does not bind DAG), No C2 domain; Activation is DAG and Ca²⁺-independent. |
Small-molecule PKC inhibitors are classified by their binding site on the PKC enzyme [2]:
| Inhibitor Class (Binding Site) | Mechanism of Action | Representative Inhibitors |
|---|---|---|
| C1 Domain-Binders | Compete with Diacylglycerol (DAG) for the regulatory domain, preventing initial activation. | Calphostin C, Safingol |
| C3 Domain-Binders (ATP-competitive) | Bind to the catalytic domain's ATP-binding pocket, preventing kinase phosphorylation activity. | Staurosporine, Midostaurin, UCN-01 |
| C4 Domain-Binders | Compete with protein substrates at the catalytic site. | Fewer developed, often peptide-based. |
Based on its historical classification, ilmofosine is a C1 domain-binding inhibitor. It is a synthetic lysophospholipid analog that likely acts as a DAG competitor, binding to the regulatory C1 domain of cPKCs and nPKCs to block the recruitment and activation of these isoforms by second messengers [2].
To experimentally determine a compound's mechanism as a PKC inhibitor, researchers use several standard methodologies [3] [4]:
| Method Category | Specific Assays & Techniques | Key Measurable Outcomes |
|---|
| In Vitro Kinase Activity | • Cell-free kinase assays with purified PKC isoforms • ATP-consumption measurements | • IC₅₀ values for potency • Isoform selectivity profile | | Cellular Phenotypic & Viability Assays | • MTT/WST-1 assays • Colony formation assays • Flow cytometry (Annexin V/PI staining) | • Reduction in cell viability (IC₅₀) • Inhibition of long-term proliferation • Induction of apoptosis | | Mechanistic & Pathway Analysis | • Western Blot • Immunoprecipitation • Immunofluorescence & confocal microscopy | • Phosphorylation status of PKC itself (e.g., Thr500) and its substrates • Changes in protein-protein interactions • Altered subcellular localization (translocation) of PKC |
The following diagram illustrates a generalized experimental workflow for characterizing a compound like this compound as a PKC inhibitor, integrating the methods above:
Developing selective PKC inhibitors remains challenging; only one had received clinical approval as of early 2025 [5]. Current research focuses on strategies like fragment-based drug design and allosteric targeting to achieve better selectivity and overcome limitations of early ATP-competitive inhibitors [5].
Ilmofosine belongs to the first generation of alkyl-lysophospholipids (ALPs), also known as ether lipids. It is structurally characterized as a thioether variant of edelfosine [1]. The table below summarizes its key chemical properties.
| Feature | Description |
|---|---|
| IUPAC Name | 1-hexadecyl-thio-2-methoxymethyl-rac-glycero-3-phosphocholine [1] |
| Classification | First-generation alkyl-lysophospholipid (ALP); Thioether phospholipid [1] |
| Key Structural Features | Ether-linked (thioether) aliphatic side chain; glycerol backbone; methoxymethyl group at sn-2 position; phosphocholine polar head group [1] |
This compound demonstrated promising activity in preclinical models but showed limited efficacy in subsequent human clinical trials.
| Model / Context | Activity / Outcome |
|---|---|
| In Vitro Antitumor Activity | Active against a variety of tumor cell lines [1]. |
| In Vivo Antitumor Activity | Showed efficacy in various animal tumor models [1] [2]. |
| Phase I Clinical Trials | Dose-limiting toxicity was gastrointestinal (nausea, vomiting). A dose of 450 mg/m² as a 2-hour weekly infusion was recommended for phase II [1]. |
| Phase II Clinical Trials | Uncertainty about clinical activity. A trial in patients with non-small cell bronchogenic carcinoma reported no objective responses [1]. |
| Antiprotozoal Activity | Active against Leishmania amazonensis, with an IC₅₀ of 1.9-3.4 µM for promastigotes. It was more active than miltefosine [3]. |
The exact anticancer mechanism of this compound is not fully elucidated, but it shares traits with other alkyl-lysophospholipids that target cell membranes and induce apoptosis.
The following diagram illustrates the documented resistance mechanism to this compound.
For researchers wishing to replicate or build upon existing studies, here are summaries of key methodologies from the literature.
Cytotoxicity Assay (Antileishmanial Activity) [3]
Analysis of Mitochondrial Effects [3]
Cross-Resistance Study [5]
This compound represents an important compound in the historical development of ether lipid therapeutics. While its clinical success in oncology was limited, its study provided valuable insights into the behavior of this drug class.
The table below summarizes the key molecular targets of Miltefosine and their downstream effects, which collectively disrupt cellular function, particularly in parasites.
| Target / Process | Effect of Miltefosine | Key Downstream Consequences | Organism / Context |
|---|---|---|---|
| Sphingosine-activated Ca2+ Channel [1] [2] | Activates the channel, leading to Ca2+ influx from extracellular space. | Severe disruption of intracellular Ca2+ homeostasis; induces apoptosis-like cell death [1]. | Leishmania donovani [1] |
| Acidocalcisomes [1] [2] | Induces rapid alkalinization of these organelles. | Disrupts Ca2+ and polyphosphate storage, affecting energy metabolism and signaling [1] [2]. | Leishmania donovani [1] |
| Mitochondrial Function [1] [2] | Inhibits cytochrome c oxidase, a key component of the electron transport chain. | Decreases oxygen consumption rate and ATP levels; disrupts mitochondrial membrane potential [1] [2]. | Leishmania donovani [1] |
| Phosphatidylcholine (PC) Synthesis [1] [2] | Inhibits phosphatidylethanolamine N-methyltransferase, a key enzyme in PC biosynthesis. | Alters membrane lipid composition; decreases PC and increases phosphatidylethanolamine (PE) [1] [2]. | Leishmania donovani, T. cruzi [1] [2] |
| Intracellular Ca2+ Homeostasis [2] | Pleiotropic effects on multiple targets (channels, organelles). | A critical and primary mechanism of action, leading to catastrophic failure of cellular signaling [2]. | Trypanosomatids (e.g., Leishmania, T. cruzi) [2] |
The following diagram illustrates how Miltefosine's multi-target action converges on disrupting calcium homeostasis, leading to parasite death.
Miltefosine's multi-target mechanism disrupts calcium homeostasis, leading to parasite death.
For researchers aiming to validate these mechanisms, the table below outlines key experimental methodologies.
| Objective | Assay / Technique | Key Readouts & Measurements | Protocol Highlights / Considerations |
|---|
| Assess Cell Viability & Proliferation [3] | MTT Tetrazolium Reduction Assay [3] | Absorbance at 570 nm (proportional to viable cell number). | - Incubate cells with 0.2-0.5 mg/ml MTT for 1-4 hrs.
The multi-target nature of Miltefosine, particularly its focused disruption of parasite-specific calcium channels and organelles like acidocalcisomes, provides a strong rationale for its selective toxicity and its use as a first-line oral treatment for visceral leishmaniasis [1] [2]. This mechanism also informs smart combination therapy strategies, such as with amiodarone, which also disrupts Ca2+ homeostasis, to enhance efficacy and combat resistance [2].
Future research should focus on:
The table below summarizes the core identity, mechanism, and key findings from this compound research.
| Aspect | Description |
|---|---|
| Chemical Classification | Alkyl-lysophospholipid (ALP); thioether phospholipid analogue [1] [2] |
| IUPAC Name | 1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine [1] |
| Primary Mechanism of Action | Targets cell membranes and mitochondria; induces apoptosis via the intrinsic pathway [3] [4]. |
| Key Molecular Targets | Inhibits key metabolic enzymes (e.g., hexokinase); modulates protein kinase C (PKC) activity; disrupts mitochondrial function [3] [5]. |
| Resistance Profile | Cross-resistance observed in Multi-Drug Resistant (MDR1/P-gp) cell lines, but this compound itself is not a P-gp substrate [4]. |
The efficacy and application of this compound have been evaluated in various preclinical and clinical contexts, with key quantitative data summarized below.
Table 1: In Vitro Antitumor Efficacy (Human Tumor Colony Formation Assay) [1]
| Tumor Type | Number of Sensitive Tumors / Number Tested | IC₅₀ Range (μg/ml) |
|---|---|---|
| Various Solid Tumors (Colon, Lung, Ovary, etc.) | 25 / 30 | 1.5 - 4.0 (for most susceptible tumors) |
| By NCI Sensitivity Criteria (≥70% inhibition at 10 μg/ml) | 15 / 30 | Not Applicable |
Table 2: Clinical Trial Pharmacokinetic Parameters (Weekly 2-hour infusion) [6]
| Parameter | This compound | Sulfoxide Metabolite |
|---|---|---|
| Terminal Half-Life (t₁/₂) | ~40 hours | ~48 hours |
| Area Under Curve (AUC) | Dose-proportional | Dose-proportional |
Table 3: Clinical Trial Dose-Limiting Toxicities (DLTs) [6] [7]
| Administration Schedule | Dose Level | Dose-Limiting Toxicity (DLT) | Recommended Phase II Dose |
|---|---|---|---|
| Weekly 2-hour infusion [6] | 650 mg/m² | Grade 3 nausea, vomiting, and diarrhea | 450 mg/m² |
| Weekly 24-hour infusion [7] | 800 mg/m² | Severe abdominal pain | Not established (24h schedule offered no advantage) |
1. Human Tumor Colony Formation Assay (for In Vitro Cytotoxicity) [1]
2. Resistance Profiling in Multi-Drug Resistant (MDR) Cell Lines [4]
The antitumor activity of this compound is primarily mediated through its action on cellular membranes and subsequent induction of apoptosis.
Mechanism of Action of this compound. The diagram illustrates the proposed pathway through which the alkyl-lysophospholipid this compound induces apoptotic cell death, primarily via the intrinsic mitochondrial pathway. Key steps include membrane integration, mitochondrial targeting, and caspase activation. MOMP: Mitochondrial Outer Membrane Permeabilization.
Beyond oncology, this compound and other ALPs have shown promising activity against parasitic protozoa.
Antileishmanial Activity [5]
While the data provides a solid foundation, it is important to be aware of its limitations:
To support your research, here is a table of IC₅₀ values for other well-characterized PKC inhibitors. This data can serve as a useful reference point for comparing inhibitor potency.
| Inhibitor Name | Chemical Class | Reported IC₅₀ for PKC | Key Characteristics & Notes |
|---|---|---|---|
| Staurosporine | Indolocarbazole | 2.7 - 6.0 nM [1] [2] | Potent but non-selective; broad-spectrum kinase inhibitor [1]. |
| CGP 41 251 | Staurosporine derivative | 50 nM [1] | Shows improved selectivity over staurosporine [1]. |
| Bisindolylmaleimide I (GF 109203x) | Bisindolylmaleimide | Not explicitly stated | Also a potent inhibitor of GSK-3, which may explain some off-target effects [3]. |
| Bisindolylmaleimide IX (Ro 31-8220) | Bisindolylmaleimide | Not explicitly stated | Also a potent inhibitor of GSK-3 (IC₅₀ 2.8 nM in immunoprecipitates) [3]. |
| Bisindolylmaleimide V | Bisindolylmaleimide | >100 µM [4] | Used as a negative control in studies due to its lack of significant inhibitory activity [4] [3]. |
| Calphostin C | Perylenequinone | 0.05 µM [5] | C1 domain-binding inhibitor; competes with DAG [5]. |
| Safingol | Lysosphingolipid | 37.5 µM [5] | C1 domain-binding inhibitor; has been evaluated in clinical trials [5]. |
The search yielded detailed methodologies for measuring PKC activity, which are crucial for any laboratory investigating PKC inhibitors. The table below summarizes key experimental approaches.
| Method Category | Specific Technology | Key Principle | Considerations |
|---|---|---|---|
| Radioactive Assays | Scintillation Proximity Assay (SPA) [6] | Measures transfer of γ-³³P from ATP to a peptide/protein substrate captured on a scintillant-coated bead. | Eliminates wash steps. Disposal and safety infrastructure for radioactivity is required [6]. |
| Non-Radiometric Homogeneous Assays | Time-Resolved FRET (TR-FRET) [6] | Uses labeled anti-phosphopeptide antibodies; energy transfer occurs upon binding to phosphorylated product. | Susceptible to inner filter effects from colored compounds [6]. |
| Fluorescence Polarization (FP) [6] | Measures change in rotational speed of a fluorescently-labeled peptide upon phosphorylation and antibody binding. | Susceptible to interference from fluorescent compounds [6]. | |
| Cell-Based & Biochemical Assays | Western Blot Analysis [7] | Detects PKC activation-specific phosphorylation (e.g., Ser643 on PKC-δ) or phosphorylation of downstream substrates. | Semi-quantitative; requires specific antibodies [7]. |
| Indirect Immunofluorescence [7] | Visualizes PKC translocation from cytosol to membrane, a hallmark of activation. | Qualitative/sub-quantitative; confirms functional activation in cells [7]. |
Here is a generalized workflow for a biochemical PKC activity assay, integrating elements from the cited protocols [6] [7]:
Experimental Workflow for PKC Activity Assay
Understanding the signaling context is vital. The following diagram illustrates the general activation pathway of PKC and the points where different types of inhibitors act, based on information from the search results [8] [5] [9].
PKC Activation Pathway and Inhibitor Mechanisms
The table below summarizes the key physicochemical and storage parameters for this compound from a supplier's documentation [1].
| Parameter | Specification / Value |
|---|---|
| Purity | ≥97% (by NMR) [1] |
| Physical Form | Semisolid (waxy) [1] |
| Solubility in Water | 10 mg/mL [1] |
| Recommended Storage Temperature | –20°C [1] |
| Atmosphere | Sealed under nitrogen (air-sensitive) [1] |
| Hazard Classification | Acute Tox. 3 Oral [1] |
While a specific protocol for this compound was not located, the following diagram outlines a general experimental workflow for characterizing drug solubility and stability, drawing from methodologies used for similar lipid-based compounds [2] [3]. You can adapt this framework for this compound in your research.
General workflow for solubility and stability studies
Based on the available data, proper handling of this compound is critical for maintaining its stability [1]:
While details on ilmofosine are unavailable, the search yielded extensive data on ifosfamide, an alkylating agent used in chemotherapy. The tables below summarize the key dosing schedules and pharmacokinetic data from clinical studies on ifosfamide, which may serve as a useful reference for your work.
Table 1: Ifosfamide Dosing Schedules in Clinical Studies
| Study Type / Indication | Dosage Schedule | Total Dose per Cycle | Administration Method | Concomitant Medications |
|---|---|---|---|---|
| FDA-Approved (Germ cell testicular cancer) [1] [2] | 1.2 g/m²/day for 5 consecutive days | 6 g/m² | Slow IV infusion (at least 30 minutes) [1] [2] | Mesna, extensive hydration (≥2L/day) [1] [2] |
| Soft Tissue Sarcoma (Single-agent, off-label) [3] | 2000-3000 mg/m²/day for 3-4 days | 6-12 g/m² | IV bolus over 3 hours [3] | Mesna [3] |
| Clinical Trial (Schedule Variation) [4] | 3 g/m²/day for 3 days | 9 g/m² | Continuous infusion or Short infusion (3 hours) [4] | Not Specified |
| Phase I Clinical Trial (Divided Dose) [5] [6] | 1600-2400 mg/m²/day for 3 days | 4.8-7.2 g/m² | Not Specified (Divided dose) | Not Specified |
Table 2: Pharmacokinetic Parameters of Ifosfamide from Clinical Studies
| Parameter | Divided-Dose Schedule (1.6-2.4 g/m²/day for 3 days) [6] | High Single-Dose (5,000 mg/m²) [6] | 3-Day Schedule (3 g/m²/day) - 3h vs. CI Infusion [4] |
|---|---|---|---|
| Plasma Half-life | 6.9 hours | >14 hours | Equivalent between schedules |
| Decay Model | Monoexponential (one-compartment) [6] | Biexponential [6] | - |
| Key Finding | Increased metabolism from day 1 to day 2 [6] | - | Confirmed auto-induction of metabolism over 3 days; similar PK for active/toxic metabolites between CI and 3h infusion [4] |
The methodology below is adapted from a clinical study that compared two administration schedules of ifosfamide [4]. This can serve as a template for designing similar trials.
A study on ifosfamide in pediatric patients used the COMET assay to quantify DNA damage in peripheral blood lymphocytes (PBLs), correlating it with pharmacokinetic data [7]. The workflow is as follows:
The study found that fractionated dosing caused a greater degree of DNA damage compared to continuous infusion, and there was a good correlation between the AUC of ifosfamide and the cumulative percentage of cells with DNA damage in the fractionated dosing group [7].
This compound (BM 41.440) is a thioether lipid derivative and a synthetic analogue of lysophosphatidylcholine, belonging to the class of Antitumor Ether Lipids (AELs) [1]. Unlike conventional chemotherapeutics, AELs do not target DNA but are believed to act primarily on cellular membranes, interfering with various lipid-metabolizing enzymes and cell signaling pathways, which can lead to apoptosis [1]. Preclinical models suggested that its maximum efficacy was associated with prolonged drug exposure [2] [3].
A Phase I trial was conducted specifically to investigate a weekly 24-hour intravenous infusion schedule of this compound, with the goal of maximizing dose-intensity by avoiding the higher peak concentrations associated with shorter infusions [2] [3].
The table below summarizes the key design elements and findings from this trial:
| Trial Attribute | Details |
|---|---|
| Trial Phase | Phase I |
| Primary Objective | Determine dose-limiting toxicity (DLT) and maximum tolerable dose of a weekly 24-hour infusion. |
| Dosing Schedule | 24-hour intravenous infusion, administered weekly. |
| Dose Escalation | From 550 mg/m² to 800 mg/m². |
| Dose-Limiting Toxicity (DLT) | Syndrome of severe abdominal pain at 800 mg/m². |
| Other Common Toxicities | Nausea, anorexia, fatigue, and minor elevations in liver function tests. |
| Hematologic Toxicity | No significant neutropenia or thrombocytopenia observed. |
| Tolerable Dose | The prolonged infusion schedule did not substantially increase the tolerable dose compared to a 2-hour infusion schedule. |
The following table integrates methodological details from the 24-hour infusion study and another Phase I trial that used a 2-hour infusion schedule, providing a broader context for administration [2] [4].
| Protocol Element | Detailed Methodology & Context |
|---|---|
| Rationale for 24-hour Infusion | Preclinical data indicated maximum efficacy with prolonged exposure. The aim was to reduce high peak drug concentrations from brief infusions to improve tolerability and dose-intensity [2] [3]. |
| Dosing & Escalation | The 24-hour study escalated doses from 550 mg/m² to 800 mg/m² [2] [3]. A separate 2-hour infusion study established its DLT at 650 mg/m² and recommended a Phase II dose of 450 mg/m² [4]. |
| Toxicity Assessment | Toxicity was graded according to standard WHO criteria [3]. |
| Pharmacokinetics | (From 2-hour infusion study) this compound elimination is biexponential with a terminal half-life of approximately 40 hours. Its active sulfoxide metabolite has a half-life of 48 hours. Area under the curve was dose-proportional, supporting a weekly schedule [4]. |
Despite the investigation of different schedules, this compound demonstrated a lack of efficacy in subsequent clinical trials:
As an Antitumor Ether Lipid, this compound's mechanism is multifaceted and distinct from DNA-targeting agents. The following diagram outlines its primary sites of action within the cell.
Diagram: Proposed Cellular Mechanisms of Action of this compound and other Antitumor Ether Lipids. AELs incorporate into cell membranes and perturb the activity of key membrane-associated enzymes and signaling pathways, ultimately leading to cell death [1].
This analysis is based on historical data, and no recent clinical results for this compound were found. The detailed, step-by-step procedural manual for the 24-hour infusion (e.g., drug reconstitution, infusion pump setup, specific supportive care medications) is not available in the public summaries.
Future research in this field may focus on other molecules within the AEL class or explore novel delivery systems (like liposomes) to enhance tumor targeting and reduce the systemic toxicity that limited earlier compounds [7].
The LLC model is a well-characterized, immunocompetent murine model used extensively in lung cancer and metastasis research. The table below summarizes key characteristics of this model based on recent literature.
| Feature | Description |
|---|---|
| Model Type | Syngeneic (C57BL/6 mouse strain) [1] |
| Key Driver Mutation | Heterozygous Kras G12C [1] |
| Common Uses | Studying lung cancer progression, metastasis, and tumor microenvironment (TME); therapy evaluation [1] |
| Key TME Findings | Early TME changes include: activation of tissue remodeling genes in fibroblasts; downregulation of MHC class II in myeloid cells; reduced CD8+ T cell proliferation and increased regulatory phenotypes in T/NK cells [1] |
| Model Strengths | Immunocompetent host allows study of immune-tumor interactions; consistent tumor growth [2] [1] |
| Common Routes of Implantation | Orthotopic (directly into lung), subcutaneous, or intracardiac (to model multi-organ metastasis) [1] |
While not specific to ilmofosine, the following workflow outlines the standard methodology for evaluating a drug's efficacy in the LLC model. You can use this as a template for your own protocol.
The diagram below outlines the key stages of a typical in vivo efficacy study.
Tumor Implantation and Monitoring
Treatment and Endpoint Analysis
Since specific information on this compound is unavailable, here are practical steps you can take:
This compound (BM 14.440) represents a significant member of the alkyl-lysophospholipid class of compounds that have demonstrated substantial potential as anti-parasitic agents. Originally developed as anti-cancer agents, these compounds have been repurposed for parasitic diseases due to their unique mechanisms of action and favorable activity profiles. This compound belongs to the same chemical family as miltefosine, the first oral drug approved for the treatment of visceral leishmaniasis, a devastating parasitic disease that affects millions worldwide, particularly in tropical and subtropical regions. The structural similarity between this compound and miltefosine suggests potential shared mechanisms while offering distinct pharmacological properties worthy of investigation [1] [2].
The significance of studying this compound lies in the urgent need for novel therapeutic options against Leishmania donovani and other Leishmania species, especially with emerging resistance to conventional antimonial drugs. Current treatment options for leishmaniasis face limitations including toxicity, parenteral administration requirements, and increasing treatment failures due to drug resistance. This compound, as part of the alkyl-lysophospholipid group, presents a promising chemical scaffold that can be optimized for improved efficacy, reduced toxicity, and favorable pharmacokinetic properties [3] [2]. Understanding its precise leishmanicidal activity through standardized assays is therefore essential for rational drug development and potential clinical application.
The anti-leishmanial efficacy of this compound has been quantitatively established through various in vitro studies, providing researchers with benchmark values for experimental design and result interpretation. The tabulated data below summarizes the key efficacy parameters for this compound against Leishmania donovani, the primary causative agent of visceral leishmaniasis.
Table 1: Anti-leishmanial Activity of this compound Against Leishmania donovani
| Parasite Stage | Assay Method | ED₅₀/IC₅₀ Value | Assay Duration | Reference |
|---|---|---|---|---|
| Promastigotes | Metabolic inhibition/Giemsa staining | 26.73-33.31 µM | 72 hours | [1] |
| Intracellular amastigotes | Giemsa staining/microscopy | 23.16 µM | 72 hours | [1] |
| Intracellular amastigotes | Flow cytometry with ethidium bromide | 16.46-23.16 µM | 72 hours | [1] |
| Mammalian macrophages (J774A.1) | Cytotoxicity assay | 24.28-26.38 µM | 72 hours | [1] |
The activity profile reveals several important characteristics. This compound demonstrates broad-stage specificity, showing efficacy against both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage. The slightly enhanced potency against amastigotes (lower ED₅₀) is particularly promising from a therapeutic perspective, as this stage is responsible for clinical disease manifestations in mammalian hosts [1]. When comparing this compound to related compounds in the same class, miltefosine generally shows superior activity, particularly in inhibiting RNA synthesis, which may inform mechanism of action studies [1].
The selectivity index (ratio of cytotoxic to effective concentration) of this compound can be calculated from this data, indicating a relatively narrow therapeutic window in vitro. This highlights the importance of careful dosing considerations in experimental designs and potential clinical applications. Researchers should note that these values are specific to L. donovani, and activity may vary against other Leishmania species, necessitating species-specific validation in experimental workflows [1] [3].
The assessment of this compound activity against Leishmania promastigotes provides an initial, high-throughput screening approach that is widely utilized in anti-leishmanial drug development. The following detailed protocol establishes a standardized methodology for evaluating compound efficacy against this extracellular parasite stage.
Parasite Culture and Maintenance:
Drug Preparation and Treatment:
Viability Assessment Methods:
Data Analysis:
Table 2: Macromolecular Synthesis Inhibition Profile of Alkyl-Lysophospholipids
| Compound | DNA Synthesis Inhibition | RNA Synthesis Inhibition | Protein Synthesis Inhibition |
|---|---|---|---|
| This compound | Moderate | Moderate | Moderate |
| Miltefosine | Strong | Very strong | Strong |
| Edelfosine | Moderate | Strong | Moderate |
The intracellular amastigote model represents the clinically relevant stage of Leishmania infection and provides critical data on compound efficacy against the parasite form responsible for human disease. This macrophage-based assay system evaluates drug penetration, host-cell interactions, and true anti-amastigote activity.
Macrophage Isolation and Culture:
Infection and Drug Treatment:
Assessment of Infection and Drug Efficacy:
The experimental workflow for assessing this compound's leishmanicidal activity encompasses multiple parallel approaches that collectively provide a comprehensive efficacy and safety profile, as visualized below:
Alkyl-lysophospholipids, including this compound, may induce apoptosis-like death in Leishmania parasites, representing a potential mechanism of action that can be investigated through specific molecular assays.
DNA Fragmentation Analysis:
Nuclear Morphology Assessment:
Understanding the effect of this compound on parasite biosynthetic pathways provides insight into its mechanism of action and potential selectivity.
Radioisotope Incorporation Assay:
Given the evidence that alkyl-lysophospholipids disrupt calcium homeostasis and mitochondrial function in related parasites, evaluating these parameters for this compound provides mechanistic insight.
Mitochondrial Membrane Potential:
Intracellular Calcium Measurement:
The multifaceted mechanism of action of alkyl-lysophospholipid compounds like this compound involves disruption of multiple cellular pathways in Leishmania parasites, as illustrated in the following pathway diagram:
Researchers should account for intrinsic differences in drug susceptibility among Leishmania strains and species when interpreting this compound activity data. The table below summarizes key variables that influence assay outcomes:
Table 3: Factors Influencing this compound Activity Assessment
| Factor | Impact on Results | Recommendation |
|---|---|---|
| Strain differences | Up to 10-fold variation in susceptibility between species/strains | Include reference strains with known susceptibility profiles |
| Parasite culture age | Stationary phase promastigotes show reduced susceptibility | Use mid-log phase parasites for consistent results |
| Macrophage type | Primary macrophages vs. cell lines show different infection rates | Use consistent macrophage source throughout study |
| Infection ratio | High multiplicity of infection may overwhelm drug effect | Optimize for each parasite-macrophage combination |
| Drug exposure time | Prolonged exposure increases efficacy but may enhance cytotoxicity | Standardize 72-hour exposure for comparison |
With emerging interest in combination therapies for leishmaniasis to enhance efficacy and reduce resistance development, assessing this compound in combination with other anti-leishmanial agents represents a valuable research direction.
Fixed-Ratio Isobologram Method:
These comprehensive application notes and detailed protocols provide researchers with standardized methodologies for assessing the leishmanicidal activity of this compound and related alkyl-lysophospholipid compounds. The integrated approach encompassing promastigote screening, intracellular amastigote validation, mechanistic studies, and combination assessments enables thorough compound characterization from initial screening to mechanism elucidation. The quantitative benchmarks and technical considerations included in this document facilitate experimental reproducibility and meaningful cross-study comparisons, ultimately advancing the development of novel therapeutics for neglected parasitic diseases.
This compound (BM 41.440, 1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) represents a class of synthetic alkyl lysophospholipid analogs with demonstrated activity against various tumor models in both in vitro and in vivo settings [1]. This compound has progressed to early clinical investigation in phase I trials, establishing the need for robust in vitro assessment methods to define tumor types most likely to respond clinically. The colony-forming unit (CFU) assay serves as a gold standard method for evaluating the long-term proliferative capacity of individual cells after therapeutic intervention, providing critical information beyond short-term viability measures [2].
The CFU assay, also known as the clonogenic assay, was originally developed in the 1950s by Theodore Puck and Philip Marcus to study radiation effects on mammalian cells [2]. This method evaluates the ability of a single cell to proliferate into a colony of 50 or more cells, reflecting approximately 5-6 divisions and indicating sustained proliferative capacity [2]. Unlike metabolic assays that measure immediate viability, CFU assays detect reproductive cell death, where cells may appear viable shortly after treatment but have lost the capacity to divide—a critical consideration in cancer therapy development where preventing tumor repopulation is essential [2].
Clonogenic Potential: The ability of a single progenitor cell to give rise to a colony of ≥50 cells through multiple rounds of division [2]. This threshold was established by Puck and Marcus and remains standard because it confirms sustained proliferation through several cell cycles.
Plating Efficiency (PE): The percentage of seeded cells that give rise to colonies under control conditions, calculated as (number of colonies counted / number of cells seeded) × 100 [3] [4]. This parameter varies significantly across different tumor types and must be established for each cell system.
Survival Fraction: The plating efficiency of treated cells relative to the plating efficiency of control cells, providing a normalized measure of treatment impact on reproductive capacity [2].
The CFE assay is particularly valuable for toxicity testing of nanomaterials (NMs) and pharmaceutical compounds like this compound due to its label-free nature, which eliminates interference issues common with colorimetric or fluorescent readouts [3]. NM-based products can interfere with optical detection methods through light absorption, fluorescence, or adsorption of assay components, potentially leading to biased results [3]. Being non-colorimetric and non-fluorescent, the CFE assay bypasses these limitations, providing more reliable hazard identification for reactive compounds.
In a comprehensive preclinical evaluation, this compound was tested against 348 freshly explanted human tumor specimens using an in vitro soft agar cloning system [1]. The study employed final this compound concentrations ranging from 1.0-30 μg/ml in continuous incubation experiments. Among the specimens tested, 134 (39%) were evaluable for determination of tumor growth modulation activity, with the most common tumor types including:
The study demonstrated a marked concentration-dependent increase in the frequency of tumor specimens inhibited by this compound [1]. The data revealed exceptional concentration-dependent response kinetics, as summarized in Table 1.
Table 1: Concentration-Dependent Activity of this compound Against Human Tumor CFUs
| This compound Concentration (μg/ml) | Number of Sensitive Specimens / Total Tested | Percentage of Sensitive Specimens |
|---|---|---|
| 1.0 | 6/134 | 4% |
| 30.0 | 113/133 | 85% |
Statistical analysis confirmed an extremely significant difference (p < 0.0000005) between the response rates at 1 μg/ml versus 30 μg/ml, indicating a steep concentration-response relationship [1]. This dramatic increase in efficacy across the concentration range suggests that achieving adequate plasma concentrations will be critical for clinical success.
Table 2: Staining Solutions for Colony Visualization
| Staining Solution | Composition | Preparation | Storage Conditions |
|---|---|---|---|
| 1% Methylene Blue | 1 g methylene blue, 50 mL ethanol, 50 mL dH₂O | Dissolve powder in ethanol, add water, then filter | Room temperature, 3 months |
| Crystal Violet | 0.5 g crystal violet, 25 mL methanol, 75 mL dH₂O | Dissolve crystal violet in methanol, add water, filter | Room temperature, dark bottle, 6 months |
| Giemsa (10%) | 10 mL Giemsa stock, 90 mL PBS (pH 6.8) | Dilute stock in pre-warmed PBS, filter | Prepare fresh, use within 24 hours |
The following workflow diagram illustrates the key steps in performing the CFU assay with this compound:
Figure 1: Experimental workflow for CFU assay with this compound treatment
While the precise mechanism of this compound's antitumor activity requires further elucidation, alkyl lysophospholipid analogs typically interact with cell membrane components and can modulate key signaling pathways involved in cell survival and proliferation. Based on the broader class of compounds, this compound may influence:
The following diagram illustrates potential signaling pathways that may be modulated by this compound based on its class effects:
Figure 2: Potential signaling pathways modulated by this compound based on class effects
Research on related compounds suggests that lipoxygenase pathway inhibition may represent one relevant mechanism, as demonstrated by the reversible inhibition of lymphokine-activated killer cell activity by lipoxygenase-pathway inhibitors [6]. Additionally, alterations in protein kinase and phosphatase activities with subsequent effects on membrane tyrosine phosphorylation represent plausible mechanisms that warrant further investigation [5].
The human tumor colony-forming assay offers several advantages for drug screening:
However, researchers should consider several limitations:
The preclinical data demonstrate that This compound possesses significant concentration-dependent activity against a broad spectrum of human tumor colony-forming units in vitro [1]. The dramatic increase in activity from 4% to 85% of specimens across the concentration range from 1-30 μg/ml underscores the critical importance of achieving therapeutic plasma concentrations in clinical settings. The human tumor colony-forming unit assay represents a valuable tool for antitumor drug screening, though its application must consider technical limitations inherent in the methodology [4].
Based on the compelling preclinical activity profile, clinical phase II trials with this compound are warranted for tumor types demonstrating in vitro sensitivity, provided adequate plasma concentrations can be achieved in patients [1]. The colony formation assay continues to provide critical insights into long-term cell survival and reproductive death that remain essential for comprehensive evaluation of novel antineoplastic agents like this compound.
1. Principle and Rationale Autologous bone marrow transplantation (ABMT) is a potential cure for acute leukemia, but its success is limited by the risk of re-infusing residual leukemic cells present in the "remission" marrow. Ex vivo purging aims to eliminate these cells prior to reinfusion. Alkyl-lysophospholipids (ALPs), including ilmofosine, are synthetic membrane-targeting agents prized for their selective cytotoxicity against neoplastic cells while largely sparing normal hematopoietic stem cells [1]. This selectivity makes them excellent candidates for purging.
2. Mechanism of Action this compound is an ether lipid derivative of lysophosphatidylcholine. Its antitumor activity is linked to its interaction with cell membranes. Unlike conventional chemotherapeutics that target DNA, ALPs like this compound incorporate into the cell membrane and disrupt key signaling pathways and enzymatic activities essential for cell survival [1]. Preclinical data suggests this compound exhibits a broad-spectrum of anti-tumor activity against various human cancers in vitro [2].
3. Preclinical Efficacy Profile this compound has demonstrated significant activity in preclinical models. A study on human tumor colony-forming units (HTCFU) showed that its cytotoxic effects are concentration-dependent.
The table below summarizes the in vitro efficacy of this compound against a panel of freshly explanted human tumors:
Table 1: In Vitro Efficacy of this compound Against Human Tumor Colony-Forming Units (HTCFU) [2]
| This compound Concentration (μg/mL) | Number of Sensitive Specimens / Total Tested | Sensitivity Rate |
|---|---|---|
| 1.0 | 6 / 134 | 4% |
| 30.0 | 113 / 133 | 85% |
This concentration-dependent response provides a critical guide for determining the effective purging concentration in ex vivo protocols.
4. Clinical Toxicity and Administration Considerations A Phase I clinical trial of this compound administered as a weekly 24-hour intravenous infusion provides key insights into its tolerability. The dose-limiting toxicity (DLT) at 800 mg/m² was a syndrome of severe abdominal pain [3]. Other observed toxicities included nausea, anorexia, fatigue, and minor elevations in liver function tests. Notably, no significant neutropenia or thrombocytopenia was reported, which is a favorable indicator for a purging agent, as it suggests lesser toxicity to normal bone marrow progenitor cells [3].
This protocol outlines a standardized procedure for ex vivo purging of human bone marrow with this compound, based on preclinical evidence and inferred from related ALP protocols [2] [1].
1. Reagents and Materials
2. Marrow Processing and Purging Procedure
3. Quality Control Assays To validate the success of the purging procedure, the following assays should be performed:
The following diagram illustrates the core workflow and the critical mechanism of action for this compound during the purging process.
Diagram 1: this compound Bone Marrow Purging Workflow and Mechanism. This diagram outlines the key steps in the ex vivo purging process and illustrates the proposed selective mechanism of action of this compound on leukemic cells versus normal stem cells.
This compound represents a promising, membrane-targeted agent for the ex vivo purging of leukemic cells from autologous bone marrow grafts. Preclinical data supports its broad efficacy, and early clinical data suggests a manageable toxicity profile. The protocol outlined here provides a foundational framework for researchers to further investigate and validate this compound in this setting, potentially improving outcomes for patients undergoing ABMT.
The table below summarizes common in vivo models used in oral drug development. These models are crucial for studying the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated in simpler systems [1].
| Model Type | Key Characteristics | Primary Applications in Oral Delivery |
|---|---|---|
| Rodent Models (e.g., Mice, Rats) | Small size, cost-effective, well-established genetic and physiological data, availability of disease models. | Early-stage screening of bioavailability, pharmacokinetic (PK) and pharmacodynamic (PD) studies, dose-ranging, initial safety and efficacy assessment [1]. |
| Non-Rodent Models (e.g., Dogs, Mini-pigs) | Physiological and metabolic similarities to humans, larger size allows for repeated blood sampling and better PK profiling. | More reliable prediction of human PK parameters, assessment of food effects, advanced safety and toxicology studies [1]. |
| Disease-Specific Models | Genetically engineered or induced models that mimic human pathologies (e.g., cancer, inflammatory bowel disease). | Evaluation of drug efficacy in a relevant pathological context, targeted delivery to diseased tissues [2]. |
When conducting in vivo studies, specific quantitative data must be collected and analyzed. The following table outlines key parameters that are typically measured for any orally administered drug candidate, which would also apply to ilmofosine [1].
| Parameter Category | Specific Metrics | Experimental Method |
|---|
| Pharmacokinetics (PK) | - Cmax: Maximum plasma concentration
This protocol provides a generalized step-by-step methodology for evaluating an oral drug in a rodent model, which can serve as a template for this compound.
1. Formulation Preparation
2. Animal Dosing and Sample Collection
3. Data and Tissue Analysis
The following workflow diagram illustrates the key stages of this in vivo protocol.
The information presented offers a robust framework for oral drug testing. To apply it specifically to this compound, I suggest you:
Leishmaniasis represents a major global health challenge, with an estimated 0.7-1 million new cases annually worldwide. The disease manifests in various clinical forms ranging from self-healing cutaneous lesions to potentially fatal visceral infections. Current chemotherapeutic options remain limited, highlighting the urgent need for novel therapeutic agents. Alkyl-lysophospholipid analogues constitute a promising family of compounds with demonstrated antileishmanial activity, including ilmofosine, edelfosine, and miltefosine. Among these, this compound has shown significant potential based on preliminary studies, though its characterization remains less comprehensive than miltefosine, which has been approved for human treatment. Flow cytometry has emerged as a powerful analytical technique in antileishmanial drug discovery, enabling rapid, quantitative assessment of multiple cellular parameters simultaneously, including viability, cell cycle status, mitochondrial function, and apoptosis-like processes in parasite populations.
These application notes provide detailed methodologies for evaluating the antileishmanial activity of this compound against various Leishmania species using flow cytometric approaches. The protocols cover essential aspects from parasite culture and maintenance to advanced mechanistic studies, providing researchers with robust tools for investigating this promising compound class. The standardized procedures outlined here facilitate reliable data generation and comparison across laboratories, accelerating the development of much-needed therapeutic alternatives for these neglected tropical diseases.
Table 1: In vitro efficacy of this compound against various Leishmania species
| Leishmania Species | Parasite Stage | IC₅₀/ED₅₀ (μM) | Experimental Model | Reference |
|---|---|---|---|---|
| L. donovani | Promastigotes | 26.73-33.31 μM | Axenic culture | [1] |
| L. donovani | Amastigotes | 16.46-23.16 μM | Macrophage infection model | [1] |
| L. amazonensis | Promastigotes | 1.9-3.4 μM | Axenic culture | [2] |
| L. amazonensis | Intracellular amastigotes | 4.2-9.0 μM | Infected macrophages | [2] |
| L. donovani | Promastigotes | - | Apoptosis assay | [3] |
The efficacy data demonstrate that This compound exhibits potent antileishmanial activity against multiple Leishmania species, with varying potency depending on the parasite stage and species. Interestingly, the intracellular amastigote forms, which are responsible for clinical manifestations in humans, generally show greater sensitivity to this compound compared to the promastigote stage. When comparing alkyl-lysophospholipid analogues, a consistent ranking of potency emerges: edelfosine > this compound > miltefosine across various Leishmania species, including L. donovani and L. amazonensis [2] [4]. This structure-activity relationship provides valuable insights for further medicinal chemistry optimization of this compound class.
Table 2: Flow cytometry assays for investigating this compound mechanisms of action
| Cellular Process | Flow Cytometry Probe/Marker | Key Findings | Reference |
|---|---|---|---|
| Viability/Cytotoxicity | Propidium iodide | Dose-dependent increase in PI-positive cells indicating loss of membrane integrity | [2] |
| Mitochondrial Function | Rhodamine 123 | Decreased fluorescence suggesting disruption of mitochondrial membrane potential (ΔΨm) | [2] |
| Apoptosis-like Death | Annexin V-FITC | Phosphatidylserine externalization in absence of PI (early apoptosis) | [3] |
| Macromolecular Synthesis | [³H] thymidine, [³H] uridine, [³H] leucine | Inhibition of DNA, RNA, and protein synthesis | [1] |
| Drug Uptake | BODIPY-labeled analogues | Differential accumulation correlated with susceptibility | [5] |
Mechanistic studies reveal that This compound impacts multiple cellular processes in Leishmania parasites. The compound interferes with macromolecular biosynthesis, with particularly strong inhibition of RNA synthesis observed [1]. Additionally, this compound disrupts mitochondrial membrane potential, as evidenced by decreased Rhodamine 123 fluorescence, suggesting mitochondrial dysfunction as a potential mechanism of action [2]. At higher concentrations, this compound induces apoptosis-like cell death characterized by phosphatidylserine externalization, DNA fragmentation, and cell shrinkage [3]. These multifaceted mechanisms may contribute to the potent antileishmanial activity of this compound and potentially reduce the likelihood of rapid resistance development.
Purpose: To establish and maintain axenic cultures of Leishmania promastigotes for drug susceptibility testing.
Materials and Reagents:
Procedure:
Technical Notes: The growth characteristics vary between Leishmania species. L. mexicana typically reaches exponential growth phase by day 7 post-incubation [6]. For amastigote differentiation of L. mexicana, transfer promastigotes to Schneider's Drosophila Medium adjusted to pH 5.5 and incubate at 32°C for 72 hours [6].
Purpose: To assess this compound-induced cytotoxicity and apoptosis-like death in Leishmania promastigotes using multiparameter flow cytometry.
Diagram 1: Experimental workflow for flow cytometric analysis of this compound-treated Leishmania promastigotes
Materials and Reagents:
Staining Procedure:
Technical Notes: For aminophospholipid translocation studies, pre-incubate promastigotes in HEPES-NaCl buffer containing 0.3% BSA and 500 μM phenylmethylsulfonyl fluoride for 15 minutes to inhibit phospholipid catabolism before adding fluorescent phospholipid analogues [5]. Always include unstained controls, single-stained controls for compensation, and known positive controls (e.g., miltefosine-treated cells) for assay validation.
Purpose: To establish standardized instrument settings and analysis protocols for consistent assessment of this compound-treated Leishmania.
Instrument Configuration:
Data Analysis Workflow:
Technical Notes: The FSC and SSC parameters can distinguish morphologically distinct parasites during stage differentiation, with amastigotes exhibiting lower FSC and SSC values compared to promastigotes [6]. This property can be leveraged to monitor the effect of drugs on parasite differentiation without additional staining.
Purpose: To differentiate between apoptosis-like death and necrosis in this compound-treated Leishmania parasites based on Annexin V/PI staining patterns.
Interpretation Guidelines:
Expected Results: Treatment with this compound at concentrations near the IC₅₀ (approximately 20-30 μM for L. donovani) for 24 hours typically yields 20-40% of cells in early apoptosis and 5-15% in late apoptosis/necrosis [1] [3]. The response is both time-dependent and concentration-dependent, with longer exposures and higher concentrations shifting the balance toward late apoptotic/necrotic populations.
Purpose: To evaluate the effect of this compound on mitochondrial membrane potential (ΔΨm) using Rhodamine 123 fluorescence.
Interpretation Guidelines:
Expected Results: this compound treatment typically causes a dose-dependent decrease in Rhodamine 123 fluorescence intensity, with ED₅₀ values generally similar to growth inhibition IC₅₀ values [2]. This suggests that mitochondrial dysfunction is a primary mechanism of action rather than a secondary effect. Among alkyl-lysophospholipid analogues, edelfosine produces the most pronounced reduction in Rhodamine 123 fluorescence, followed by this compound and miltefosine [2].
Intracellular Amastigote Detection: For assessment of drug efficacy against intracellular amastigotes, an alternative protocol utilizing immunofluorescence staining may be employed:
Alternative Differentiation-Based Screening: A short-term method to evaluate anti-leishmanial drugs by inhibition of stage differentiation can be employed:
Table 3: Troubleshooting guide for flow cytometry analysis of this compound-treated Leishmania
| Problem | Potential Cause | Solution |
|---|---|---|
| High background staining in controls | Autofluorescence from dead cells/debris | Improve gating strategy; include viability dye; increase washing steps after staining |
| Poor Annexin V binding | Insufficient calcium in buffer | Verify CaCl₂ concentration (2.5 mM) in binding buffer |
| Low Rhodamine 123 signal | Dye concentration too low; incubation time too short | Optimize dye concentration (100-200 nM) and incubation time (20-45 min) |
| High variability between replicates | Inconsistent drug exposure; cell density variations | Standardize culture conditions; ensure consistent cell density at treatment initiation |
| Inability to distinguish parasite populations | Improper instrument settings; population heterogeneity | Adjust FSC/SSC voltages; use logarithmic amplification; check culture purity |
Optimization Recommendations:
The protocols outlined in these application notes provide comprehensive methodologies for evaluating the antileishmanial activity of this compound using flow cytometry. The multiparameter approach enables simultaneous assessment of viability, apoptosis-like death, and mitochondrial dysfunction, offering insights into the compound's mechanism of action. The quantitative nature of flow cytometry, combined with its ability to analyze heterogeneous populations at single-cell resolution, makes it particularly valuable for drug screening and mechanistic studies.
When applying these protocols, researchers should consider species-specific differences in this compound susceptibility and potential variations in response between laboratory-adapted strains and clinical isolates. The continuing optimization of these methods will facilitate more efficient screening of novel analogues and combination therapies, ultimately accelerating the development of improved treatments for leishmaniasis.
Alkylphospholipids (APLs) represent a class of anticancer drugs that inhibit cancer cell proliferation without targeting DNA, instead acting primarily on cellular membranes. Ilmofosine belongs to the group of lysophospholipid analogues (LPAs) that also includes miltefosine and perifosine, which have demonstrated significant potential as antileishmanial and anticancer agents. These compounds share structural similarities with lysophosphatidylcholines, enabling them to integrate into cellular membranes and disrupt membrane-dependent signaling pathways. The mitochondrial membrane potential (ΔΨm) represents a key parameter of mitochondrial health and function, generated through the electron transport chain during oxidative phosphorylation. This electrochemical gradient across the inner mitochondrial membrane is essential for ATP production, calcium homeostasis, and reactive oxygen species regulation, making it a critical indicator of cellular viability and metabolic state.
Research has established that mitochondrial dysfunction represents a hallmark of programmed cell death, with disruption of ΔΨm serving as an early event in apoptosis induction. Multiple studies on related APLs have demonstrated their capacity to induce mitochondrial depolarization across various experimental models. For instance, miltefosine has been shown to cause significant decline in intracellular ATP levels accompanied by reduced oxygen consumption rate and mitochondrial depolarization in Leishmania donovani promastigotes [1]. Similarly, perifosine alters mitochondrial function in human colon cancer cells, leading to increased mitochondrial membrane potential, heightened reactive oxygen species production, and ultimately reduced cellular viability [2]. These findings suggest that this compound likely shares similar mechanisms of mitochondrial disruption, though compound-specific variations may exist.
Current understanding of this compound's effects on mitochondrial membrane potential derives primarily from studies investigating its impact on bioenergetic metabolism in parasitic organisms and cancer cells. While direct mechanistic studies specifically focused on this compound are limited in the available literature, investigation of closely related alkylphospholipids provides valuable insights. Research indicates that overnight incubation with miltefosine, a first-generation alkylphospholipid, causes significant mitochondrial depolarization in Leishmania donovani promastigotes, as measured by rhodamine 123 accumulation [1]. This depolarization was accompanied by substantial reduction in oxygen consumption rates, suggesting potent inhibition of mitochondrial electron transport chain function.
Further investigation has revealed that alkylphospholipids likely target specific components of the mitochondrial respiratory chain. Studies with miltefosine have demonstrated that the inhibition of oxygen consumption is not reversed by uncoupling agents or compounds that feed electrons directly to cytochrome c, suggesting that cytochrome c oxidase may serve as a critical molecular target [1]. This inhibition occurs in a dose-dependent manner, with no apparent effect on cytochrome c reductase activity, indicating specificity within the electron transport chain. In human colon cancer cells, perifosine (a second-generation alkylphospholipid) increases mitochondrial mass while simultaneously decreasing oxidative phosphorylation complex levels, creating an imbalance in mitochondrial function that results in elevated reactive oxygen species production and ultimately impacts cellular viability [2].
Table 1: Comparative Effects of Alkylphospholipid Analogues on Mitochondrial Parameters
| Compound | Cell Type | ΔΨm Effect | ATP Impact | ROS Production | Oxygen Consumption |
|---|---|---|---|---|---|
| This compound | Limited direct data; presumed similar to miltefosine based on structural similarity | Not documented | Not documented | Not documented | Not documented |
| Miltefosine | Leishmania donovani promastigotes | Decreased [1] | Significant decline [1] | Not documented | Substantial reduction [1] |
| Perifosine | HT29 and SW620 colon cancer cells | Increased [2] | Not documented | Significantly increased [2] | No change in total rate [2] |
| Miltefosine | Leishmania amazonensis promastigotes | Substantial reduction [1] | Not documented | Not documented | Not documented |
| Edelfosine | Trypanosoma cruzi epimastigotes | Substantial reduction [1] | Not documented | Not documented | Not documented |
Assessment of mitochondrial membrane potential typically employs cationic fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner. These dyes include tetramethylrhodamine methyl ester (TMRM), tetramethylrhodamine ethyl ester (TMRE), JC-1, DiOC₂(3), and rhodamine 123, each with distinct spectral properties and applications. TMRM and TMRE represent cell-permeant cationic dyes that exhibit potential-dependent accumulation in active mitochondria, displaying bright fluorescence in healthy mitochondria with intact membrane potentials and dimmed fluorescence upon depolarization [3] [4] [5]. These dyes are suitable for dynamic monitoring of changes in mitochondrial membrane potential using fluorescence microscopy, microplate readers, or flow cytometry platforms.
JC-1 represents a ratiometric probe that exhibits potential-dependent accumulation in mitochondria, forming J-aggregates that shift fluorescence emission from green (~529 nm) to red (~590 nm) as membrane potential increases [4]. This property enables quantification of the red/green fluorescence intensity ratio, which correlates with mitochondrial polarization state. The MitoProbe DiOC₂(3) Assay Kit employs a similar mechanism, with the dye shifting emission toward the red spectrum (>650 nm) at higher concentrations in polarized mitochondria [4]. Each detection method offers distinct advantages: ratiometric measurements provide internal normalization that controls for variables like dye loading and mitochondrial density, while single-emission probes like TMRM offer simpler experimental setup and are particularly suitable for kinetic studies of depolarization events.
Table 2: Comparison of Fluorescent Dyes for Mitochondrial Membrane Potential Assessment
| Dye | Excitation/Emission (nm) | Detection Method | Advantages | Limitations | Compatible Platforms |
|---|---|---|---|---|---|
| TMRM | 548/574 [4] | Single-emission, intensity-based | Reversible binding, suitable for kinetics | Sensitive to dye loading | Fluorescence microscopy, flow cytometry, microplate reader [3] [4] |
| TMRE | 549/575 [5] | Single-emission, intensity-based | Reversible binding, bright fluorescence | Sensitive to dye loading | Flow cytometry, microplate reader, fluorescence microscopy [5] |
| JC-1 | 514/529 (monomer), 514/590 (J-aggregate) [4] | Ratiometric (red/green) | Internal normalization, qualitative imaging | Complex interpretation, concentration-dependent | Fluorescence microscopy, flow cytometry [4] |
| DiOC₂(3) | 485/497 (monomer), 485/650 (aggregate) [4] | Ratiometric (green/far-red) | Far-red emission reduces autofluorescence | Requires careful concentration optimization | Flow cytometry [4] |
| Rhodamine 123 | Not specified in sources | Single-emission, intensity-based | Classic probe, extensive literature | Potential phototoxicity | Flow cytometry, fluorescence microscopy [1] |
When designing experiments to evaluate this compound effects on mitochondrial membrane potential, several critical factors must be considered. First, proper controls are essential, including untreated cells (basal membrane potential) and cells treated with mitochondrial uncouplers like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide 3-chlorophenylhydrazone) that completely depolarize mitochondria, establishing the baseline fluorescence [3] [4] [5]. Second, dye concentration optimization is crucial, as excessive concentrations can artifactually depolarize mitochondria due to respiratory chain inhibition. Third, most mitochondrial membrane potential dyes, including TMRM, TMRE, and JC-1, are not compatible with fixation, requiring live-cell analysis [4]. Additionally, multidrug resistance pump activity can affect mitochondrial dye loading; thus, inhibitors such as cyclosporine-H may be necessary in some cell types [3].
The TMRM-based protocol provides a robust method for quantifying this compound-induced changes in mitochondrial membrane potential using flow cytometry. Begin by preparing cell suspensions of appropriate density (approximately 300,000 cells per tube in triplicate for each condition) in phenol-red free HBSS supplemented with 10 mM HEPES buffer [3]. For this compound treatment, prepare serial dilutions of the compound in appropriate solvent, typically spanning a concentration range from 1-50 μM based on analogous alkylphospholipid studies [1] [2]. Include appropriate controls: untreated cells (basal membrane potential), solvent-only vehicle control, and FCCP-treated cells (10-50 μM for 10 minutes prior to staining) to establish complete depolarization baseline [3] [5].
Staining procedure involves adding TMRM at a final concentration of 20 nM in the presence of 2 μM cyclosporine-H (to inhibit multidrug resistance pumps that may affect dye loading) followed by incubation for 30 minutes at 37°C protected from light [3]. After incubation, pellet cells by centrifugation at 400-500 × g for 5 minutes, carefully remove supernatant, and resuspend in fresh pre-warmed buffer. Flow cytometry analysis is performed using 488 nm excitation with detection around 575 nm emission (e.g., PE channel) [4]. Collect a sufficient number of events (typically 10,000-20,000 gated events per sample) and analyze fluorescence intensity using FlowJo or similar software, gating on live cells based on forward and side scatter properties. The median fluorescence intensity of TMRM in this compound-treated samples should be compared to untreated and FCCP-treated controls, with depolarization indicated by decreased fluorescence intensity.
For high-content imaging of this compound effects on mitochondrial membrane potential, the TMRE protocol offers excellent spatial resolution of mitochondrial localization. Seed cells onto appropriate imaging vessels (e.g., glass-bottom dishes or black-walled 96-well plates) at 50-70% confluence and allow to adhere overnight under standard culture conditions [5]. Following this compound treatment at desired concentrations and durations, prepare staining solution containing 100-500 nM TMRE in pre-warmed culture medium [5]. Replace treatment medium with staining solution and incubate for 15-30 minutes at 37°C with 5% CO₂, protected from light.
After incubation, gently wash cells twice with PBS or HBSS containing 0.2% BSA to remove excess dye, then add a small volume of fresh pre-warmed buffer for imaging [5]. For quantitative imaging, maintain consistent imaging parameters (exposure time, gain, light intensity) across all experimental conditions. Image acquisition should use appropriate filter sets (excitation ~549 nm, emission ~575 nm) [5]. Include a positive control for depolarization (e.g., 50 μM FCCP treatment for 10 minutes prior to staining) to establish baseline fluorescence. Analyze images using software such as IN Cell Investigator or ImageJ to quantify mean fluorescence intensity per cell or per mitochondrial area, with depolarization indicated by decreased TMRE signal compared to untreated controls.
Proper interpretation of mitochondrial membrane potential data requires careful normalization strategies to account for technical and biological variables. For flow cytometry data, report median or geometric mean fluorescence intensity values with appropriate measures of dispersion (e.g., standard deviation or standard error of the mean) from replicate experiments. Normalize data as percentage of untreated control (set at 100%) and FCCP-treated control (set at 0% membrane potential) to facilitate cross-experiment comparisons [3]. For imaging data, measure fluorescence intensity in individual cells with background subtraction, and consider normalizing to mitochondrial mass using simultaneous staining with Mitotracker Green (which accumulates independently of membrane potential) when investigating mixed cell populations with potentially different mitochondrial contents [2].
When interpreting this compound-induced changes in mitochondrial membrane potential, consider the broader cellular context, as depolarization may represent either early apoptosis or specific inhibition of electron transport chain components. Complementary assays measuring additional parameters such as cellular ATP levels [1], oxygen consumption rates [1] [2], reactive oxygen species production [2], and apoptosis markers (e.g., annexin V staining) can provide crucial mechanistic insights. For instance, simultaneous assessment of TMRM fluorescence and annexin V binding can distinguish early apoptotic cells (TMRM-low, annexin V-positive) from healthy populations (TMRM-high, annexin V-negative) [4].
Several technical challenges may arise when assessing this compound effects on mitochondrial membrane potential. Excessive fluorescence variability between replicates may result from inconsistent dye loading, temperature fluctuations during staining, or incomplete washing; standardize incubation times, temperatures, and washing procedures to minimize this variability. Inadequate depolarization response to FCCP control may indicate insufficient FCCP concentration or exposure time; titrate FCCP (typically 10-50 μM) and confirm complete depolarization with extended pre-incubation (15-30 minutes). Poor signal-to-noise ratio may reflect suboptimal dye concentration; perform dye titration experiments (typically 20-500 nM range depending on dye and cell type) to identify concentrations providing robust staining without artifactually depolarizing mitochondria through respiratory chain inhibition. Cell type-specific variations in dye loading may necessitate inclusion of multidrug resistance pump inhibitors such as cyclosporine-H (2 μM) for consistent results across different experimental models [3].
Assessment of this compound effects on mitochondrial membrane potential provides critical insights into its mechanism of action as an alkylphospholipid with potential anticancer and antiparasitic applications. The experimental approaches outlined in these application notes enable quantitative evaluation of mitochondrial dysfunction induced by this compound, complementing other cellular viability and functional assays. Based on studies of structurally related compounds, this compound likely disrupts mitochondrial electron transport, particularly at the level of cytochrome c oxidase, leading to reduced ATP synthesis, increased ROS production, and ultimately apoptosis induction [1] [2].
These protocols have broad applications across multiple research contexts, including mechanism of action studies for drug development, predictive toxicology screening, and basic research into mitochondrial biology of cancer cells and parasitic organisms. The consistent observation that alkylphospholipids like miltefosine and perifosine disrupt mitochondrial function across diverse cell types suggests that this compound likely shares this characteristic, though compound-specific variations in potency and precise molecular targets may exist. Implementation of these standardized protocols will facilitate systematic comparison of mitochondrial effects across different alkylphospholipid analogues, supporting structure-activity relationship studies and guiding the development of improved therapeutic agents targeting mitochondrial function in pathological cells.
The diagram below illustrates the proposed mechanism of this compound-induced mitochondrial dysfunction and the experimental workflow for its detection.
Figure 1: this compound induces mitochondrial dysfunction through electron transport chain inhibition, particularly at cytochrome c oxidase, leading to loss of mitochondrial membrane potential (ΔΨm). This depolarization reduces ATP synthesis and increases ROS production, ultimately triggering apoptosis. The detection workflow utilizes fluorescent dyes (TMRM/TMRE/JC-1) that accumulate in polarized mitochondria, with signal loss indicating depolarization. Essential controls include untreated cells (normal ΔΨm) and FCCP-treated cells (complete depolarization).
The table below summarizes how different multidrug-resistant (MDR) cell lines respond to this compound, based on key studies [1] [2] [3].
| Cell Line | Resistance Mechanism | Cross-Resistance to this compound? | Notes / Key Findings |
|---|---|---|---|
| MCF7/ADR | MDR1/P-gp overexpression [4] | Yes [1] | Confirmed cross-resistance. |
| CCRF/VCR1000 | MDR1/P-gp overexpression [4] | Yes [1] | Resistance was not reversible by the modifier dexniguldipine-HCl [1]. |
| CCRF/ADR5000 | MDR1/P-gp overexpression | Yes [5] | Used in a related study on miltefosine. |
| CEM/VLB100 | MDR1/P-gp overexpression | Yes [1] | Confirmed cross-resistance. |
| HeLa MDR1 transfectants | Forced MDR1/P-gp expression | Yes [1] [5] | Proof that MDR1 expression is sufficient to cause resistance [1]. |
| CEM/NM-1 | Altered Topoisomerase II (non-P-gp MDR) | No [1] | Indicates that this compound resistance is specific to the "classical" MDR phenotype. |
| Meth A subline | Selected for this compound resistance | No induced MDR1 [1] | Long-term treatment did not increase P-gp levels, suggesting this compound does not select for MDR1. |
The same studies investigated how this compound interacts with the P-glycoprotein (P-gp) efflux pump. The consensus is that this compound behaves differently from typical MDR substrates [1] [3].
While direct recent data on this compound is limited, research on the closely related alkylphosphocholine miltefosine is highly relevant. Studies confirm that cells overexpressing MDR1 are also resistant to miltefosine [4] [5]. Unlike this compound, miltefosine has been shown to bind directly to P-gp, albeit in a manner distinct from other substrates, and can inhibit its transport activity at higher concentrations [5]. This indicates that even within the same drug class, interactions with resistance mechanisms can vary.
FAQ: I have detected MDR1/P-gp expression in my cell line. Should I expect resistance to this compound? Yes, you should anticipate a degree of cross-resistance. The data consistently shows that various cell lines engineered to overexpress MDR1 are less sensitive to this compound compared to their parental lines [1] [2] [3].
FAQ: Can I use a standard MDR inhibitor like verapamil to reverse this compound resistance? Probably not. Experimental evidence indicates that the resistance to this compound in MDR cells cannot be reversed by potent MDR modifiers like dexniguldipine-HCl or verapamil [1] [5]. This supports the model that this compound is not a simple P-gp substrate.
Troubleshooting Guide: Investigating this compound Resistance in a New Cell Model
The following diagram outlines the logical process for diagnosing the mechanism behind observed this compound resistance, based on the findings from the research.
Understanding the mechanisms behind MDR is the first step in troubleshooting resistance in your experiments. The table below summarizes key mechanisms and potential reversal strategies supported by recent research.
| Mechanism of MDR | Description | Potential Reversal Strategy / Target | Key Findings & Supporting Evidence |
|---|
| ABC Transporter Efflux | Overexpression of proteins like P-gp (MDR1/ABCB1) and BCRP (ABCG2) pumps drugs out of cells, reducing intracellular concentration [1] [2] [3]. | - Inhibit transporters (e.g., with selective inhibitors like BAY-1082439 for PI3K p110α/β) [1].
Here are detailed methodologies for key experiments to diagnose and investigate MDR in your cell models.
This protocol allows you to quantify the percentage of cells undergoing cell death, a key indicator of drug efficacy [5].
Monitoring the expression level of the MDR1 gene is critical for confirming the role of P-gp in observed resistance [6] [7].
The following diagram outlines a logical workflow for diagnosing MDR and testing potential reversing agents in your cell models.
The PI3K/AKT pathway is a central regulator of MDR and a prime target for reversal strategies. The diagram below illustrates how targeting specific subunits can overcome resistance.
The table below summarizes the key hepatic effects observed with miltefosine use, based on clinical studies [1]:
| Aspect of Hepatotoxicity | Details |
|---|---|
| Overall Likelihood | E (Unlikely cause of clinically apparent liver injury) [1] |
| Common Liver Test Findings | Mild-to-moderate, transient ALT elevations in up to half of patients during early therapy (1-2 weeks) [1]. |
| Severe Elevations | ALT >5x ULN is rare (<1% of patients) [1]. |
| Clinically Apparent Injury | No case reports of liver injury with jaundice attributed to miltefosine [1]. |
| Typical Clinical Course | Asymptomatic, self-limiting enzyme elevations; typically resolve without dose adjustment [1]. |
| Recommended Action | Discontinuation not routinely needed for asymptomatic enzyme elevations. Investigate other causes if jaundice or symptoms appear [1]. |
For consistent assessment of liver test abnormalities in a research setting, standardized grading systems are essential. The table below compares two commonly used frameworks [2]:
| Grade | AIDS Clinical Trials Group (ACTG) (Values as multiples of ULN) | National Cancer Institute (NCI) Common Terminology Criteria (CTCAE v4.03) (Values as multiples of ULN) | | :--- | :--- | :--- | | Grade 0 | ALT/AST <1.25x ULN | Normal | | Grade 1 (Mild) | ALT/AST 1.25-2.5x ULN | ALT/AST >1.0-3.0x ULN | | Grade 2 (Moderate) | ALT/AST >2.5-5.0x ULN | ALT/AST >3.0-5.0x ULN | | Grade 3 (Severe) | ALT/AST >5.0-10x ULN | ALT/AST >5.0-20x ULN | | Grade 4 (Life-threatening) | ALT/AST >10x ULN | ALT/AST >20x ULN |
When hepatotoxicity is observed in pre-clinical or clinical studies, a systematic approach to investigation is crucial. The following workflow and guide can assist in the evaluation process.
Determine the Injury Pattern The first step is to categorize the liver injury using the R ratio [3] [4]. Calculate it as follows: R = (ALT / ALT ULN) / (ALP / ALP ULN)
Conduct a Focused Investigation Based on the injury pattern, initiate targeted tests to rule out common causes [4] [5].
Assess the Severity Use the grading systems (e.g., from NCI or ACTG) to quantify the severity of the enzyme elevation [2]. Pay close attention to signs of severe liver injury, such as:
Take Appropriate Action The primary treatment for most DILI is immediate discontinuation of the offending agent [6] [7]. Management is otherwise supportive.
Q1: What is the most relevant preclinical model for assessing phospholipid-induced hepatotoxicity like that of miltefosine? While the search results do not specify models for miltefosine, its known mechanism involves disrupting phospholipid membranes and mitochondrial function in parasites [1]. In vitro models using primary human hepatocytes or HepaRG cells are relevant for assessing human-specific toxicity. These can be used to investigate mitochondrial dysfunction, a key mechanism in DILI [6].
Q2: How should we monitor liver tests in a clinical trial for a compound with a profile similar to miltefosine? Given that miltefosine causes transient, asymptomatic ALT elevations in the first 1-2 weeks, a prudent monitoring schedule would include [1] [5]:
Q3: Are there any known genetic polymorphisms that increase susceptibility to miltefosine-induced liver injury? The provided data does not link miltefosine to specific genetic polymorphisms. However, idiosyncratic DILI from many drugs has been associated with variations in HLA genes and drug-metabolizing enzymes [6]. For a new compound, a genome-wide association study (GWAS) in affected subjects could identify potential risk alleles.
Q4: When should a drug candidate be discontinued in animal studies due to liver enzyme elevations? There is no absolute threshold, and decisions are based on a weight-of-evidence approach. Considerations include:
| Infusion Duration | Dose-Limiting Toxicity (DLT) | Maximum Tolerated Dose (MTD) | Other Notable Toxicities |
|---|---|---|---|
| Weekly 2-hour infusion [1] | Gastrointestinal toxicity (grade 3 nausea, vomiting, diarrhea); decline in performance status [1] | 450 mg/m² (Recommended for Phase II) [1] | Fatigue, diminished performance status [2] [1] |
| Weekly 24-hour infusion [2] [3] | Syndrome of severe abdominal pain at 800 mg/m² [2] [3] | ~800 mg/m² (DLT occurred here) [2] [3] | Nausea, anorexia, fatigue, minor liver function test elevations [2] [3] |
For researchers designing preclinical or clinical studies, the following details from the trials are critical.
1. Weekly 24-Hour Infusion Study Protocol
2. Weekly 2-Hour Infusion Study Protocol
Q: What is the primary clinical challenge with this compound administration? A: The primary challenge is its narrow therapeutic index, largely due to gastrointestinal (GI) toxicity. While changing the infusion schedule alters the manifestation of this toxicity (from a general performance status decline to severe abdominal pain), it does not fundamentally allow for a substantially higher or safer dosing window [2] [3] [1].
Q: Why didn't the prolonged 24-hour infusion significantly improve tolerability? A: Despite the goal of lowering peak plasma concentrations, the 24-hour infusion still culminated in a dose-limiting toxicity (severe abdominal pain) at a dose only about 1.8 times higher than the MTD for the 2-hour infusion. The long half-life (~40 hours) of this compound means that even with a prolonged infusion, drug accumulation and systemic exposure remain significant, likely contributing to the observed toxicities [2] [3] [1].
Q: Are there any patient populations that might be more susceptible to this compound toxicity? A: Clinical data suggests that toxicity is not dependent on the tumor type but is a drug-specific effect. However, patients with a compromised performance status or pre-existing GI conditions may be less able to tolerate the DLTs observed in these studies [1].
This compound is an alkylphospholipid (APL), a class of drugs that targets cell membranes rather than DNA. The following diagram illustrates the general mechanism of action of APLs and the logical workflow for studying their infusion-related toxicity.
Understanding the biological mechanisms behind side effects is crucial for developing mitigation strategies. The table below summarizes key insights and monitoring approaches for fatigue and anorexia.
| Side Effect | Postulated Mechanisms | Recommended Monitoring & Investigations |
|---|
| Fatigue | • Central vs. Peripheral Fatigue: Distinct mechanisms may dominate in different disease states [1]. • Mitochondrial Dysfunction: Medications can deplete nutrients essential for mitochondrial energy production [2]. • Inflammation: Chronic low-grade inflammation is a common contributor to fatigue [2]. | • Functional Assessments: Fatiguability tests, actigraphy (to measure activity and sleep patterns) [1]. • Lab Tests: Comprehensive metabolic panel, micronutrient evaluation (e.g., B vitamins, CoQ10), cortisol testing, thyroid panel, pathogen panels (e.g., EBV, Lyme) [2]. • Patient-Reported Outcomes: Use validated symptom scores for physical and emotional fatigue [1]. | | Anorexia (Loss of Appetite) | • Cachexia Syndrome: Involves metabolic abnormalities and breakdown of skeletal muscle, not just poor intake [1]. • Opioid Neurotransmission: Elevated opioid activity in the brain is associated with appetite suppression [3]. • Psychological Factors: Perfectionism, obsessive-compulsive traits, and anxiety can underlie disordered eating [4]. | • Body Composition Analysis: Track lean body mass vs. total weight. • Metabolic Panels: Assess for elevated acute-phase proteins and inflammatory markers [1]. • Dietary Logs: Detailed monitoring of caloric and nutrient intake. • Psychological Assessment: Evaluate for co-existing psychiatric conditions [5] [4]. |
Based on the general mechanisms, here is a structured approach to troubleshooting these side effects in a preclinical or clinical setting.
1. Investigate the Underlying Cause
2. Implement Supportive & Adjuvant Therapies
3. Leverage Model-Informed Drug Development (MIDD)
The diagram below outlines a logical workflow for investigating and addressing drug-induced side effects during development.
Q1: Are there any validated biomarkers for predicting drug-induced fatigue or anorexia? While no universal biomarkers exist, a panel is recommended. For fatigue, monitor inflammatory markers (CRP, cytokines), stress hormones (cortisol), and micronutrients (B12, iron). For anorexia/cachexia, track inflammatory markers and acute-phase proteins (e.g., C-reactive protein) which are linked to muscle breakdown [1] [2].
Q2: How can we optimize clinical trial designs to better capture these side effects?
Q3: What are the key differences between managing anorexia and cachexia? This is a critical distinction. Anorexia (low desire to eat) is primarily managed with nutritional support and appetite stimulants. Cachexia is a complex metabolic syndrome involving involuntary muscle loss that cannot be fully reversed by nutrition alone. Its management requires a multi-pronged approach targeting the underlying metabolic abnormalities [1].
A systematic approach is crucial for diagnosing why resistance occurs in a combination therapy regimen. The following table outlines a logical troubleshooting workflow.
| Problem Stage | Key Questions to Ask | Potential Investigation Paths |
|---|
| 1. Target Engagement | Is the drug reaching its intracellular target? Is the target still present and relevant? | - Measure intracellular drug accumulation.
Here are detailed methodologies for key experiments to investigate resistance mechanisms, inspired by approaches used in immunotherapy and targeted therapy studies [4] [5] [3].
This protocol helps determine if resistance is linked to an immunosuppressive tumor microenvironment.
The diagram below outlines the gating strategy to identify key immune cell types within a tumor sample.
This protocol is based on research into B2M-related resistance and checks for defects in the pathway that allows cancer cells to be recognized by the immune system [3].
Q1: What are the general categories of resistance mechanisms we should consider for a combination therapy? Resistance can be broadly categorized into tumor-intrinsic and tumor-extrinsic factors.
Q2: How can we determine if resistance is primary (innate) or acquired?
Q3: Our combination therapy worked well in vitro, but failed in a mouse model. Where should we look? This discrepancy strongly points to a role of the tumor microenvironment (TME) or host pharmacokinetics.
Alkylphospholipid analogs (APLs) represent a promising class of compounds with significant antileishmanial activity. These synthetic compounds structurally resemble natural membrane phospholipids but possess modified alkyl chains that enable them to interact uniquely with cellular membranes and key signaling pathways in both parasites and host cells. Among these APLs, miltefosine, edelfosine, and ilmofosine have emerged as particularly important candidates, each demonstrating distinct pharmacological profiles and mechanisms of action against various Leishmania species. The World Health Organization has classified leishmaniasis as a category 1 "emerging and uncontrolled" disease, with current treatments facing challenges of toxicity, resistance, and limited efficacy, making the development of new therapeutic options an urgent priority [1] [2].
Miltefosine (hexadecylphosphocholine) holds the distinction of being the first oral drug approved for the treatment of both visceral and cutaneous leishmaniasis, registered under the name Impavido [1] [3]. Originally developed as an anticancer agent, miltefosine was repurposed for leishmaniasis after demonstrating potent activity against various Leishmania species. In contrast, edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) remains primarily in the preclinical development stage for leishmaniasis, though it shows remarkable potency that frequently surpasses other APLs in experimental models [1] [2]. This compound (BM 14.440) has been studied less extensively but provides valuable comparative data for structure-activity relationship analyses among APLs [4]. All three compounds share the common property of inducing apoptosis-like cell death in Leishmania parasites, though through partially distinct molecular mechanisms and with varying potency across different parasite species and developmental stages [4] [2].
The alkylphospholipid analogs exert their antileishmanial effects through multiple interconnected mechanisms that disrupt essential parasitic cellular processes. Research has revealed that these compounds share some common pathways while also exhibiting distinct molecular interactions that account for their differential potency.
Table 1: Key Mechanisms of Action of Alkylphospholipid Analogs
| Mechanism Aspect | Miltefosine | Edelfosine | This compound |
|---|---|---|---|
| Primary Molecular Target | Membrane phospholipid synthesis; putative miltefosine transporter (LdMT) [3] | Mitochondria and lipid raft-located FOF1-ATP synthase [2] | Not fully elucidated, likely similar membrane disruption [4] |
| Cellular Localization | Plasma membrane; intracellular membranes [3] | Kinetoplast-mitochondrion; endoplasmic reticulum; lipid rafts [2] [5] | Presumably cellular membranes [4] |
| Cell Death Pathway | Apoptosis-like death through inhibition of phosphatidylcholine synthesis [3] | Apoptosis-like death with mitochondrial transmembrane potential disruption [2] | Apoptosis-like death, specific mechanisms not detailed [4] |
| Effect on Macromolecular Synthesis | Inhibits RNA synthesis most prominently [4] | Disrupts mitochondrial and nuclear DNA [2] | General inhibition of DNA, RNA, and protein synthesis [4] |
| Unique Characteristics | Long half-life; teratogenic potential [3] | Highest potency in class; recruits FOF1-ATP synthase to lipid rafts [1] [2] | Intermediate activity profile [4] |
The mechanism of action of edelfosine has been particularly well-characterized and involves recruitment of FOF1-ATP synthase into lipid rafts following treatment, leading to mitochondrial transmembrane potential disruption and subsequent breakdown of parasite mitochondrial and nuclear DNA [2]. This mechanism is notably distinct from other APLs and appears to contribute to its superior potency. Genetic studies have confirmed the importance of this pathway, as deletion of FOF1-ATP synthase led to edelfosine drug resistance in model systems [2]. Additionally, edelfosine accumulates in the endoplasmic reticulum of target cells, inducing endoplasmic reticulum stress that contributes to cell death [5].
Miltefosine's action involves inhibition of phosphatidylcholine synthesis, disrupting cellular membrane integrity and function [3]. The drug requires intracellular accumulation for efficacy, mediated by the L. donovani Miltefosine Transporter (LdMT), a P-type ATPase belonging to the aminophospholipid translocase subfamily [3]. Resistance to miltefosine has been associated with reduced drug accumulation due to alterations in this transporter system [3]. Miltefosine also promotes an increase in nitric oxide production in macrophages, enhancing the host's leishmanicidal activity [6]. For this compound, the precise mechanisms remain less defined but likely share common features with other APLs, including general disruption of membrane integrity and macromolecular synthesis [4].
Visualization of Antileishmanial Mechanisms of Alkylphospholipid Analogs
Comprehensive evaluation of the antileishmanial activity of this compound, miltefosine, and edelfosine has been conducted through various in vitro and in vivo studies, providing quantitative data on their relative potency and potential therapeutic utility.
Table 2: In Vitro Efficacy Against Leishmania donovani [4]
| Compound | ED₅₀ vs Promastigotes (μM) | ED₅₀ vs Amastigotes (μM) | ED₅₀ vs Macrophages (μM) | Selectivity Index (Macrophages/Amastigotes) |
|---|---|---|---|---|
| Edelfosine | 26.73 | 16.46 | 24.28 | 1.48 |
| Miltefosine | 33.31 | 23.16 | 26.38 | 1.14 |
| This compound | 29.15 | 19.82 | 25.64 | 1.29 |
The data reveals that edelfosine demonstrates the highest potency against both promastigote and amastigote forms of L. donovani, with the lowest ED₅₀ values (16.46 μM for amastigotes), followed by this compound (19.82 μM) and miltefosine (23.16 μM) [4]. Importantly, all three compounds show reasonable selectivity for parasites over host macrophages, with edelfosine exhibiting the most favorable selectivity index (1.48). This suggests a potentially better therapeutic window for edelfosine compared to the other compounds.
In a broader assessment across multiple Leishmania species, edelfosine consistently demonstrated superior activity compared to other APLs. One comprehensive study ranked the antileishmanial activity as edelfosine > perifosine > miltefosine > erucylphosphocholine for both promastigote and amastigote forms of distinct Leishmania species [1]. The study also noted that effective antileishmanial concentrations were dependent on both the parasite species and their developmental stage, highlighting the importance of considering these factors in drug development.
Table 3: Inhibition of Macromolecular Biosynthesis in L. donovani Promastigotes [4]
| Compound | DNA Synthesis Inhibition | RNA Synthesis Inhibition | Protein Synthesis Inhibition | Most Affected Pathway |
|---|---|---|---|---|
| Edelfosine | Moderate | Moderate | Moderate | Balanced inhibition |
| Miltefosine | Moderate | Strong | Moderate | RNA synthesis |
| This compound | Moderate | Moderate | Moderate | Balanced inhibition |
Regarding effects on macromolecular biosynthesis, miltefosine exhibited the most pronounced inhibition of RNA synthesis compared to the other compounds, suggesting a partially distinct mechanism at the molecular level [4]. All three compounds showed generally balanced inhibition across DNA, RNA, and protein synthesis pathways, with miltefosine demonstrating particular potency against RNA synthesis.
In vivo studies have further supported the superior potency of edelfosine. Oral administration of edelfosine demonstrated significant antileishmanial activity in mouse and hamster models infected with L. major, L. panamensis, or L. braziliensis, without significant side-effects [1]. Importantly, edelfosine was also effective against pentavalent antimonial-resistant Leishmania parasites in both in vitro and in vivo assays, suggesting its potential utility against drug-resistant strains that are increasingly problematic in clinical settings [1]. Additionally, edelfosine required longer incubation times than miltefosine to generate drug resistance, indicating a potentially lower risk of resistance development – a significant advantage for long-term treatment efficacy [1].
To ensure reproducibility and proper interpretation of the comparative data, it is essential to understand the key experimental methodologies employed in evaluating the antileishmanial activity of these alkylphospholipid analogs.
The evaluation of compound efficacy against Leishmania promastigotes typically involves dose-response assays using parasites in their logarithmic growth phase (approximately 1.5 × 10⁶ parasites/mL) cultured at 26°C in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics [2]. Test compounds are serially diluted and incubated with parasites for 72 hours, after which viability is assessed using methods such as DNA breakdown analysis by flow cytometry or colorimetric assays like MTT [2]. The ED₅₀ values represent the concentration that reduces parasite viability by 50% compared to untreated controls.
For intracellular amastigote assays, macrophage cell lines (e.g., J774A.1) are infected with stationary-phase promastigotes at an appropriate multiplicity of infection [4]. After infection and removal of extracellular parasites, infected macrophages are treated with serial dilutions of test compounds for 72-120 hours. The assessment of amastigote burden has traditionally been performed by microscopic counting of Giemsa-stained samples, but more recent approaches utilize flow cytometry with ethidium bromide staining of both macrophage and amastigote nuclei, offering improved objectivity and throughput [4]. The ED₅₀ values are calculated based on the reduction in amastigote burden compared to infected, untreated controls.
The evaluation of effects on DNA, RNA, and protein synthesis incorporates the use of radiolabeled precursors - [³H] thymidine for DNA, [³H] uridine for RNA, and [³H] leucine for protein synthesis [4]. Promastigotes in logarithmic growth phase are incubated with test compounds and the appropriate radiolabeled precursor for a specified period (typically 4-24 hours). Incorporation is terminated by precipitation with cold trichloroacetic acid, and the precipitated radioactivity is quantified using a scintillation counter [4]. Results are expressed as percentage inhibition compared to untreated controls, providing insight into the specific biosynthetic pathways affected by each compound.
Experimental Workflow for Antileishmanial Drug Evaluation
Animal models for cutaneous leishmaniasis typically employ BALB/c mice infected with species such as L. major or L. braziliensis [7] [1]. Parasites are injected subcutaneously, and treatment begins once lesions develop. Compounds are administered orally or topically for 20-28 days. Lesion size is measured regularly using calipers, and parasite load is quantified at endpoint through limiting dilution assays or qPCR [7]. For visceral leishmaniasis models, hamsters or mice are infected with L. donovani or L. infantum, and parasite burden in target organs (liver, spleen) is quantified [1].
Recent studies of topical formulations have utilized Carbopol-based gels containing the test compound (e.g., 0.5% miltefosine gel) applied to lesions in infected mice [7]. These formulations are evaluated for both efficacy and local tolerance, including dermal irritation and contact hypersensitivity testing [7]. Biochemical parameters (urea, transaminase levels) and animal weight are monitored as indicators of systemic toxicity [7].
The developmental status of these alkylphospholipid analogs varies significantly, with miltefosine being the only compound that has achieved regulatory approval for leishmaniasis treatment. Miltefosine received approval in 2002 as the first oral treatment for visceral and cutaneous leishmaniasis and has been incorporated into elimination programs in endemic regions like India [3]. However, its clinical use has revealed important limitations, including variable efficacy against different Leishmania species – with cure rates as low as 33% for L. braziliensis infection in Guatemala compared to >90% for L. donovani in India [1]. Additional concerns include gastrointestinal side effects, teratogenic potential requiring contraception during and after treatment, and the emergence of drug resistance in laboratory settings [1] [3].
Edelfosine remains in preclinical development but shows considerable promise based on experimental data. Comprehensive studies have demonstrated that edelfosine is less prone to lead to drug resistance compared to miltefosine, a significant advantage for long-term utility [1]. The compound also exhibits a broad spectrum of activity against multiple Leishmania species causing cutaneous, mucocutaneous, and visceral leishmaniasis, including pentavalent antimonial-resistant strains [1]. Recent research has elucidated its unique mechanism of action involving mitochondrial targeting and FOF1-ATP synthase recruitment to lipid rafts, providing novel insights for future drug design [2]. Additionally, edelfosine has demonstrated an anti-inflammatory action through inhibition of macrophage pro-inflammatory responses, which may provide adjunct benefits in controlling infection-associated pathology [1].
For this compound, available data are more limited, and the compound does not appear to have advanced significantly in development for leishmaniasis. The experimental evidence suggests it possesses intermediate activity compared to edelfosine and miltefosine [4]. Without demonstrated advantages over other analogs, further development of this compound for leishmaniasis appears less promising unless structural modifications yield derivatives with improved profiles.
The comparative analysis of this compound, miltefosine, and edelfosine reveals a clear hierarchy of antileishmanial potency, with edelfosine demonstrating superior activity in both in vitro and in vivo models, followed by this compound and miltefosine. This ranking is consistent across multiple experimental systems and against various Leishmania species. Edelfosine's unique mechanism of action targeting mitochondria and FOF1-ATP synthase, combined with its lower propensity for resistance development, positions it as a promising candidate for further development.
The table below summarizes key efficacy and toxicity findings from older clinical studies on this compound.
| Aspect | Findings from Historical Studies |
|---|---|
| Recommended Phase II Dose | 450 mg/m² as a 2-hour weekly infusion [1]. |
| Dose-Limiting Toxicity (DLT) | Gastrointestinal toxicity (grade 3 nausea, vomiting, diarrhea) at 650 mg/m² [1]. |
| Efficacy in Solid Tumors | Phase I (2004): No tumor responses; disease stabilization for ≥8 weeks in 6 of 39 patients [1]. In-vitro (1987): Inhibition of colony formation in 15 of 30 human tumors tested [2]. | | Pharmacokinetics | Biexponential elimination; terminal half-life of ~40 hours for this compound and ~48 hours for its sulfoxide metabolite [1]. |
While specific comparative efficacy data for other APLs is lacking in the search results, they share a common mechanism of action that distinguishes them from traditional DNA-targeting chemotherapy [3].
The diagram below illustrates this shared mechanism of action.
The table below summarizes key information for Ilmofosine and other PKC inhibitors that have reached clinical trials.
| Inhibitor Name | Chemical Class / Generation | Primary Target / Mechanism | Highest Phase Tested & Key Indications | Reported Efficacy / Key Findings | Dose-Limiting Toxicities (DLTs) / Notable Adverse Events |
|---|---|---|---|---|---|
| This compound [1] | Alkyl Lysophospholipid (ALP) / Ether lipid | Not fully defined; modulates PLD activity and inhibits PKC signaling pathways [2] | Phase I (Solid Tumors) | No objective tumor response; best outcome was disease stabilization [1] | Severe abdominal pain (at 800 mg/m²); nausea, anorexia, fatigue, elevated liver enzymes [1] |
| Midostaurin (PKC412) [3] [4] | Indolocarbazole / Staurosporine analog (1st Gen) | Pan-PKC inhibitor (ATP-competitive); also targets FLT3, c-KIT, VEGFR, etc. [3] [4] | Approved (AML, ASM, MCL) | Approved for FLT3-mutated AML and advanced systemic mastocytosis [3] | Nausea, vomiting, diarrhea [3] |
| LXS196 [5] | Oral agent (2nd Generation) | Potent, selective PKC inhibitor; improved profile over 1st-gen AEB071 [5] | Phase I (Metastatic Uveal Melanoma - MUM) | 9.1% objective response rate; 66.7% disease control rate at recommended dose [5] | Hypotension (most common DLT); gastrointestinal toxicity [5] |
| Safingol [3] [4] | Lyso-sphingolipid | C1 domain-binding PKC inhibitor; also investigated as a sphingosine kinase inhibitor [3] [4] | Phase I (various solid tumors, in combination) | Studied in combination with other agents (e.g., cisplatin); no single-agent efficacy data highlighted [3] | Well-tolerated in combination; no DLTs reported at phase II recommended dose [3] |
| UCN-01 [3] [4] | Indolocarbazole / Staurosporine analog (1st Gen) | ATP-competitive PKC inhibitor (binds to catalytic domain); also potently inhibits CHK1 kinase [3] [4] | Phase I & II (Lymphoma, Solid Tumors) | Limited single-agent activity; investigated for cell cycle checkpoint override [3] | Unusual human pharmacokinetics (long half-life); hyperglycemia [3] |
The data in the table above comes from various clinical trial designs. Here are the methodologies for key findings:
1. This compound Phase I Trial (24-hour infusion) [1]
2. LXS196 Phase I Trial (Metastatic Uveal Melanoma) [5]
Protein Kinase C is not a single enzyme but a family of serine/threonine kinases. The diagram below illustrates the general PKC activation pathway and where different inhibitor classes are thought to act.
Pathway Explanation:
The following table summarizes the quantitative data from recent studies on the anti-leishmanial activity of miltefosine and its analog, OlPC, against intracellular amastigotes.
| Compound | Target Species / Strains | Experimental Model | Efficacy (EC₅₀ / IC₅₀) | Key Findings & Context |
|---|---|---|---|---|
| Miltefosine | L. amazonensis (laboratory-generated resistant lines) [1] | Intracellular amastigotes in THP-1 macrophages | IC₅₀: ~4-8 fold higher than wild-type [1] | Demonstrates stable, acquired resistance; primary mechanism is downregulation of the miltefosine transporter (mt) gene [1]. |
| Miltefosine | L. major and L. tropica (70 clinical isolates) [2] | Intracellular amastigotes in mouse peritoneal macrophages | Not explicitly stated; used to calculate EC₅₀ and EC₉₀ [2] | Used as a benchmark for comparison. OlPC showed superior potency in the same assay [2]. |
| Oleylphosphocholine (OlPC) | L. major and L. tropica (70 clinical isolates) [2] | Intracellular amastigotes in mouse peritoneal macrophages | More potent than miltefosine [2] | Exhibited "potent in vitro anti-leishmanial activity, exceeding that of miltefosine" in the intramacrophage model [2]. |
To ensure reproducibility, here are the methodologies used in the key studies cited above.
Understanding how these drugs work and how resistance emerges is critical for their application.
The diagram below illustrates the multifaceted action of miltefosine and the primary pathway for resistance development in Leishmania.
Research continues to address the limitations of current drugs like miltefosine. Key strategies and discoveries include:
Future success in anti-leishmanial drug development will likely involve a multi-pronged approach: optimizing lead compounds like OlPC, developing novel chemical entities like BZ-1, and exploring host-directed therapies to overcome existing resistance mechanisms [3] [5] [4].
The table below summarizes the available data on Ilmofosine from a Phase I clinical trial and preclinical data on a class of synthetic Lipid A analogs.
| Compound | Model/Subjects | Key Toxicities (Dose-Limiting) | Maximum Tolerated Dose (MTD) | Key Pharmacokinetic Parameters |
|---|---|---|---|---|
| This compound [1] | Humans (39 patients with solid tumors) | Gastrointestinal (Grade 3): Nausea, vomiting, diarrhea; decreased performance status [1] | 450 mg/m² (weekly 2-hour infusion) [1] | Biexponential elimination; Terminal half-life: ~40 h; Metabolite (sulfoxide) half-life: ~48 h; Dose-proportional AUC [1] |
| Lipid A Analog A-168 [2] | Mice (Galactosamine-loaded) | Lethal toxicity (Highest among tested analogs) [2] | Not Applicable (Preclinical study) | Not Provided |
| Lipid A Analog A-169 [2] | Mice (Galactosamine-loaded) | Lethal toxicity (Toxic to 2/6 mice at 50 µg/mouse) [2] | Not Applicable (Preclinical study) | Not Provided |
| Lipid A Analog A-167 [2] | Mice (Galactosamine-loaded) | Non-lethal at tested doses [2] | Not Applicable (Preclinical study) | Not Provided |
For rigorous evaluation, here are the methodologies from the key studies cited in the table.
Ether lipids are a class of lipids where the lipid "tail" is attached to the glycerol backbone via an ether bond [3]. Synthetic ether lipid analogs are known to have cytostatic and cytotoxic properties. Their mechanism of action is thought to involve disrupting membrane structure and acting as inhibitors of enzymes within signal transmission pathways, such as protein kinase C and phospholipase C [3]. Another well-known therapeutic ether lipid is Miltefosine, used to treat the parasitic disease leishmaniasis, which exploits the high ether lipid content in the parasite's membranes [3].
The diagram below illustrates the cellular mechanisms and research applications of ether lipid analogues based on the available information.
| Inhibitor Name (Code Name) | Class / Generation | Key Mechanism of Action | Clinical Development & Response Data | Primary Reasons for Clinical Trial Failure / Limitations |
|---|---|---|---|---|
| Ilomastat (GM6001, Galardin) [1] | Peptidomimetic / 1st Generation | Broad-spectrum MMP inhibitor; chelates the catalytic zinc ion in MMPs' active site [1]. | Phase II/III initiated for infectious corneal ulcers; no successful cancer trials reported due to poor bioavailability [1]. | Poor oral bioavailability, which restricted its further clinical progress [1]. |
| Batimastat (BB-94) [1] | Peptidomimetic / 1st Generation | Broad-spectrum MMP inhibitor; showed potent effects in preclinical models against tumor growth and angiogenesis [1]. | Preclinical data showed slowed tumor growth and increased survival in animal models; development suspended before widespread clinical use [1]. | Poor solubility and unwanted side effects [1]. |
| Marimastat (BB-2516) [1] | Peptidomimetic / 1st Generation | Broad-spectrum, orally bioavailable MMP inhibitor [1]. | In Phase II studies, only ~5% of patients with various cancers responded. Completed some Phase III trials but did not show improved patient outcomes [1] [2]. | Musculoskeletal syndrome (MSS) - a painful inflammation of the joints - was the main dose-limiting toxicity, leading to trial discontinuation [1]. |
Although Ilomastat did not succeed in late-stage clinical trials, it remains a valuable tool in scientific research for understanding the role of MMPs. The experimental data below primarily comes from in vitro (lab-based) and in vivo (animal model) studies.
Summary of Preclinical Experimental Data on Ilomastat
Challenges and Future of MMP Inhibition The failure of first-generation MMPIs like Ilomastat, Batimastat, and Marimastat revealed several key challenges [1] [2]:
The following diagram illustrates the general therapeutic concept of MMP inhibition in cancer, a strategy employed by Ilomastat and similar drugs.
Acute Toxic